molecular formula C7H11NO B120416 Quinuclidin-3-one CAS No. 3731-38-2

Quinuclidin-3-one

Cat. No.: B120416
CAS No.: 3731-38-2
M. Wt: 125.17 g/mol
InChI Key: ZKMZPXWMMSBLNO-UHFFFAOYSA-N
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Description

Quinuclidin-3-one, also known as this compound, is a useful research compound. Its molecular formula is C7H11NO and its molecular weight is 125.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 168448. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Bridged-Ring - Quinuclidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocycles and Nucleosides

Quinuclidin-3-one has been identified as a versatile intermediate for synthesizing a wide range of heterocycles and nucleosides. Hamama, Zoorob, and El‐Magid (2011) highlighted its application in synthesizing fused and spiro quinuclidine and its C-nucleosides. This process involves various reactions, including the creation of Mannich bases and selective cyclocondensation reactions, leading to compounds with potential applications in medicinal chemistry and drug development (Hamama, Zoorob, & El‐Magid, 2011).

Biocatalytic Production of (R)-3-quinuclidinol

This compound is also pivotal in the biocatalytic production of (R)-3-quinuclidinol, a chiral building block crucial for various pharmaceuticals. Uzura et al. (2009) and Song Shui (2011) discussed the use of Rhodotorula rubra and Rhodotourula mucilaginosa strains, respectively, in transforming quinuclidinone to (R)-3-quinuclidinol, showcasing the potential of biocatalysis in producing optically pure compounds for pharmaceutical applications (Uzura et al., 2009); (Song Shui, 2011).

Industrial Manufacturing and Structural Analysis

Jia et al. (2018) demonstrated that this compound could be effectively used in industrial manufacturing, especially in the production of (R)-3-quinuclidinol using whole-cell biocatalysts. The process exhibits a high conversion rate and efficiency, indicating its potential for large-scale applications (Jia et al., 2018). Additionally, Hou et al. (2012) provided insights into the structural basis for the high substrate-binding affinity and enantioselectivity of 3-quinuclidinone reductase, offering valuable information for enzyme design and process optimization (Hou et al., 2012).

Safety and Hazards

Quinuclidin-3-one may form combustible dust concentrations in air . It can cause severe skin burns and eye damage . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray . Use of personal protective equipment and ensuring adequate ventilation is recommended when handling this compound .

Mechanism of Action

Target of Action

Quinuclidin-3-one, also known as 3-Quinuclidinone, is a bicyclic organic compound It has been used in the synthesis of various pharmaceuticals, suggesting that its targets may vary depending on the specific derivative or pharmaceutical in which it is used .

Mode of Action

It’s known that the carbonyl group on 3-quinuclidinone forms hydrogen bonds with reactive groups in the enzyme’s active site, which facilitates the conversion of 3-quinuclidinone into dinucleotide phosphate, group p2 .

Biochemical Pathways

It’s known that it’s a precursor to quinuclidine . This suggests that it may be involved in biochemical pathways related to the synthesis and function of quinuclidine and its derivatives.

Pharmacokinetics

It’s known that it has been used in the synthesis of various pharmaceuticals , suggesting that its pharmacokinetic properties may vary depending on the specific derivative or pharmaceutical in which it is used.

Result of Action

It’s known that it’s a precursor to quinuclidine , suggesting that its effects may be related to the functions of quinuclidine and its derivatives.

Action Environment

It’s known that it’s used in the synthesis of various pharmaceuticals , suggesting that its action, efficacy, and stability may be influenced by factors such as the specific synthesis methods used and the conditions under which it is stored and administered.

Biochemical Analysis

Biochemical Properties

Quinuclidin-3-one interacts with various enzymes and proteins in biochemical reactions. For instance, it has been shown to bind to sodium carbonate in an enzyme-catalyzed reaction that is similar to the reaction that occurs in cellular metabolism . A novel nicotinamide adenine dinucleotide phosphate-dependent carbonyl reductase, 3-quinuclidinone reductase, was isolated from Rhodotorula rubra JCM3782. This enzyme catalyzes the asymmetric reduction of 3-quinuclidinone to ®-3-quinuclidinol .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes and other biomolecules. For example, it has been shown to undergo an asymmetric reduction catalyzed by the enzyme 3-quinuclidinone reductase . This enzyme, which is NADPH-dependent, converts 3-quinuclidinone into ®-3-quinuclidinol . The crystal structure of this enzyme has been reported, providing insights into the molecular interactions involved .

Metabolic Pathways

It has been suggested that this compound has biochemical properties similar to those of the natural substrate, dinucleotide phosphate, group p2 , indicating that it may participate in similar metabolic processes.

Properties

IUPAC Name

1-azabicyclo[2.2.2]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H11NO/c9-7-5-8-3-1-6(7)2-4-8/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMZPXWMMSBLNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063151
Record name 1-Azabicyclo[2.2.2]octan-3-one
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Molecular Weight

125.17 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3731-38-2
Record name 3-Quinuclidinone
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Record name 3-Quinuclidinone
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Record name Quinuclidin-3-one
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Synthesis routes and methods I

Procedure details

100 g (0.62 mol) of quinuclidin-3-one hydrochloride are suspended in 2 l of methanol. At 0° C., a solution of 33.4 g (0.62 mol) of sodium methoxide in 250 ml of methanol is slowly added dropwise. The mixture is stirred at room temperature for 16 h. The resulting precipitate is filtered off with suction, and the filtrate is concentrated in vacuo. The residue is partitioned between chloroform and water and extracted with chloroform. The combined organic phases are dried over sodium sulfate and concentrated in vacuo. 58.8 g (75.9% of theory) of the title compound are obtained.
Quantity
100 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
33.4 g
Type
reactant
Reaction Step Two
Quantity
250 mL
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solvent
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of trimethylsulfoxonium iodide (16.10 g, 73.2 mmol) and a dispersion of sodium hydride (60% in oil, 3.00 g, 75.0 mmol) in anhydrous dimethyl sulfoxide was stirred at room temperature under nitrogen for 30 minutes. Quinuclidin-3-one (II) (7.05 g, 56.3 mmol) was then added as a solid portionwise, and the resulting mixture was stirred at 65–70° C. under nitrogen for 1 hour. The reaction mixture was cooled, water was added (200 ml), and the resulting solution was extracted with chloroform (3×200 ml). The chloroform extracts were combined, and back-extracted with water (4×200 ml). The chloroform layer was then dried (MgSO4), filtered, and evaporated under reduced pressure to afford spiro[1-azabicyclo[2.2.2]octane-3,2′-oxirane] (6.51 g, 46.8 mmol, 83%) as a clear, colorless liquid. To a stirred solution of spiro[1-azabicyclo[2.2.2]octane-3,2′-oxirane] (5.3 g, 38.1 mmol) in anhydrous tetrahydrofuran (100 ml) at 0° C. was added dropwise a solution of borane in tetrahydrofuran (1.0 M, 38.1 ml, 38.1 mmol), and resulting solution was stirred at 0° C. under nitrogen for 30 minutes. Brine (100 ml) was added cautiously to the reaction solution, and the resulting aqueous mixture was extracted with ethyl acetate (2×100 ml). The organic extracts were combined, dried (MgSO4), filtered, and evaporated under reduced pressure to afford the title compound (II) (4.3 g, 28.1 mmol, 74%) as a white solid: electrospray MS 152 ([M−H]+, 15).
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
38.1 mL
Type
solvent
Reaction Step One
Name
Brine
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

300 g (1.856 mol) of 3-quinuclidinone hydrochloride (Fluka) was added at 40° C. to a solution of 300 g (7.50 mol) of sodium hydroxide in 1 liter of water and the solution formed was cooled to 20° C. It was then extracted three times with 400 ml of ethyl acetate and the combined organic extracts were dried over magnesium sulfate. After evaporation, 220g (95 percent) of 3-quinuclidinone was obtained in the form of a light beige solid. Other data concerning the product was: ##EQU1##
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
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Quantity
1 L
Type
solvent
Reaction Step One
Customer
Q & A

Q1: What is the molecular formula and weight of 3-quinuclidinone?

A1: The molecular formula of 3-quinuclidinone is C7H11NO, and its molecular weight is 125.17 g/mol. []

Q2: What spectroscopic data is available for 3-quinuclidinone?

A2: Researchers have utilized various spectroscopic techniques to characterize 3-quinuclidinone and its derivatives. These include:* NMR spectroscopy: Both 1H NMR and 13C NMR have been extensively used to determine the structure and stereochemistry of 3-quinuclidinone derivatives. [, , , , , , ] * IR spectroscopy: IR spectroscopy has been used to identify functional groups and analyze the structure of 3-quinuclidinone and its derivatives. [, , ]* Mass Spectrometry: Mass spectrometry, particularly electron impact ionization mass spectrometry, has been employed to determine the molecular weight and fragmentation pattern of 3-quinuclidinone and related compounds. []

Q3: How is 3-quinuclidinone utilized in asymmetric synthesis?

A3: 3-Quinuclidinone serves as a crucial starting material for synthesizing enantiopure 3-quinuclidinol, a key chiral building block in various pharmaceuticals, especially antimuscarinic agents. [, , , , ]

Q4: What are the key enzymes involved in the biocatalytic reduction of 3-quinuclidinone?

A4: Several enzymes, primarily belonging to the short-chain dehydrogenase/reductase (SDR) family, catalyze the stereospecific reduction of 3-quinuclidinone to (R)-3-quinuclidinol. These include:* 3-Quinuclidinone reductase (QR): Isolated from various bacterial sources, QR exhibits high stereoselectivity and efficiency in producing (R)-3-quinuclidinol. [, , , , , , , ]* Borneol dehydrogenase (BDH): This enzyme, typically involved in camphor biosynthesis and borneol degradation, can also utilize 3-quinuclidinone as a substrate. [] * Tropinone Reductases: While primarily involved in tropane alkaloid biosynthesis, these enzymes have shown activity towards 3-quinuclidinone. []

Q5: How does the choice of catalyst influence the stereoselectivity of 3-quinuclidinone reduction?

A5: Both biocatalysts (enzymes) and chemocatalysts (transition metal complexes) demonstrate varying degrees of stereoselectivity in reducing 3-quinuclidinone. * Biocatalysts: Enzymes like QRs generally exhibit high stereoselectivity, yielding predominantly (R)-3-quinuclidinol. [, ]* Chemocatalysts: Ruthenium-based catalysts with chiral ligands, such as XylSkewphos/PICA−Ruthenium(II) complex and BINAP/IPHAN-Ru(II) complex, have shown promising results in achieving high enantiomeric excesses of (R)-3-quinuclidinol. [, ]

Q6: What factors affect the efficiency of 3-quinuclidinone bioreduction?

A6: Several factors influence the efficiency of biocatalytic 3-quinuclidinone reduction:* Enzyme source and expression system: Different bacterial sources of QR and the chosen expression system (e.g., E. coli) can significantly impact the overall yield. [, ]* Reaction conditions: Optimization of factors like pH, temperature, substrate concentration, and reaction time is crucial for achieving high conversion rates. [, , ]* Cofactor regeneration: Efficient NADH regeneration systems, such as those employing glucose dehydrogenase and 2-propanol, are crucial for maintaining high reaction rates. [, ]* Immobilization: Immobilizing enzymes on suitable supports can enhance stability, reusability, and overall process efficiency. [, ]

Q7: What are some notable reactions of 3-quinuclidinone?

A7: 3-Quinuclidinone participates in various reactions, including:* Nucleophilic addition: The carbonyl group in 3-quinuclidinone can undergo nucleophilic attack, for example, with Grignard reagents or hydride sources, leading to the formation of 3-quinuclidinol derivatives. [, , ]* Reductive amination: 3-Quinuclidinone reacts with amines in the presence of reducing agents to yield substituted 3-aminoquinuclidines. [, ]* Oxime formation: Reactions with hydroxylamine derivatives produce oximes of 3-quinuclidinone, which can be further derivatized to form oxime ethers. [, ]* Dieckmann condensation: This reaction can be employed in the synthesis of 3-quinuclidinone from appropriately substituted piperidine derivatives. [, ]* Wittig reaction: This reaction can be used to introduce a carbon chain at the 3-position of 3-quinuclidinone. []* Cyclocondensation: Reactions with certain difunctionalized reagents can lead to the formation of fused heterocyclic systems incorporating the quinuclidine framework. []

Q8: How does 3-quinuclidinone participate in domino reactions?

A8: 3-Quinuclidinone derivatives, particularly N-tosylhydrazones, can participate in domino reactions with boronic acids. These reactions involve a series of transformations, including carboborylation, 1,3-borotropic rearrangement, and bora-aza-ene cyclization, leading to the formation of complex polycyclic structures, including 3-quinuclidinones and spirocycles. []

Q9: How do substituents on the quinuclidine ring affect biological activity?

A9: Research on 3-quinuclidine derivatives, specifically 2- and 3-substituted quinuclidines, highlights the impact of substituents on their cardiac electrophysiological activity. 3-[(Substituted phenyl)alkyl]quinuclidines exhibited selective increase in action potential duration, indicating class III activity. In contrast, 2-substituted quinuclidines showed both class I and III activity, with some derivatives demonstrating both increased action potential duration and decreased conduction velocity. These findings suggest that appropriate substitution on the phenyl ring of 2-substituted quinuclidines is crucial for achieving significant class III electrophysiological activity. []

Q10: How does the configuration of benzhydryl substituents affect the activity of quinuclidine derivatives?

A10: Studies on 2-(4-chlorobenzhydryl)-3-quinuclidinol isomers revealed that the configuration of the benzhydryl group significantly influences their central nervous system (CNS) stimulant properties. Only the beta-cis and beta-trans isomers exhibited CNS stimulant activity, with the beta-cis isomer showing closer qualitative and quantitative similarities to methylphenidate (Ritalin) compared to d-amphetamine. These findings suggest that specific benzhydryl configurations are crucial for the CNS stimulant effects of these quinuclidine derivatives. []

Q11: What are the potential applications of 3-quinuclidinone derivatives in medicinal chemistry?

A11: 3-Quinuclidinone serves as a versatile building block in synthesizing a variety of bioactive compounds, particularly pharmaceuticals. Its derivatives have shown potential in developing:* Antimuscarinic agents: (R)-3-Quinuclidinol, derived from 3-quinuclidinone, is a crucial chiral building block for synthesizing various antimuscarinic drugs. [, , , , ]* CNS stimulants: Certain 2-benzhydryl-3-quinuclidine derivatives have demonstrated CNS stimulant properties, suggesting potential applications in treating conditions like ADHD. [, ] * Diuretics: cis-3-Amino-2-benzhydrylquinuclidine exhibited significant diuretic activity in animal models. [, ]* 5-HT3 serotonin receptor antagonists: (R)- and (S)-3-aminoquinuclidine, synthesized from 3-quinuclidinone, serve as crucial intermediates in preparing chiral 5-HT3 serotonin receptor antagonists. []* Anti-cancer agents: PRIMA-1, a compound containing a 3-quinuclidinone moiety, has shown potential in reactivating mutant p53 and inhibiting its amyloid aggregation in cancer cells, suggesting a possible therapeutic strategy for cancer treatment. []

Q12: What are the future directions for research on 3-quinuclidinone?

A12: Future research on 3-quinuclidinone and its derivatives could focus on:* Developing more efficient and sustainable catalytic processes: This includes exploring new enzymes and optimizing existing biocatalytic systems for enhanced activity, stability, and reusability. [, , , ]* Expanding the scope of chemical transformations: Investigating new reactions and methodologies utilizing 3-quinuclidinone as a building block for synthesizing novel and diverse molecular scaffolds. []* Further exploring the structure-activity relationships: Understanding the influence of different substituents and stereochemistry on biological activity can aid in designing more potent and selective drug candidates. [, ]* Investigating the therapeutic potential of promising derivatives: This includes conducting in-depth preclinical and clinical studies on compounds like PRIMA-1 and other 3-quinuclidinone derivatives with potential applications in treating cancer, CNS disorders, and other diseases. []

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